(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone
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Overview
Description
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone is a unique chemical entity that demonstrates significant potential in various scientific fields. This compound combines elements of both the thieno[3,2-c]pyridine and benzofuran frameworks, which are known for their interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone typically involves several key steps. One approach might start with the preparation of 2-chlorothieno[3,2-c]pyridine and 7-methoxybenzofuran-2-ylmethanol separately. The coupling reaction between these intermediates would require carefully controlled conditions, such as the use of a strong base (e.g., sodium hydride) and a coupling reagent (e.g., N,N'-carbonyldiimidazole).
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability. The use of automated systems to monitor and adjust reaction parameters in real-time would also be crucial in maintaining product consistency.
Chemical Reactions Analysis
Types of Reactions
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions might target the chlorinated thieno[3,2-c]pyridine moiety, leading to the formation of dechlorinated derivatives.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the chloro position, to introduce different functional groups.
Common Reagents and Conditions
The reagents and conditions for these reactions typically include:
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) in a suitable solvent such as dichloromethane.
Reduction: : Using reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Nucleophiles like amines or thiols in the presence of a base, such as potassium carbonate (K2CO3), in a polar solvent.
Major Products
The major products from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in a variety of functionalized derivatives.
Scientific Research Applications
This compound finds application in several scientific domains:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and materials.
Biology: : Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: : Utilized in the development of advanced materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone depends on its interaction with molecular targets in the biological systems. This compound might act by:
Binding to specific receptors: : Modulating their activity and influencing cellular signaling pathways.
Inhibiting enzymes: : Affecting the catalytic activities and thereby altering metabolic processes.
Interacting with nucleic acids: : Potentially influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenylmethanone
(7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone
Uniqueness
Compared to similar compounds, (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone may offer unique advantages in terms of its chemical stability, biological activity, and specificity for certain molecular targets. Its dual aromatic frameworks and functional group diversity also contribute to its distinct chemical and biological profile.
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c1-21-12-4-2-3-10-7-13(22-16(10)12)17(20)19-6-5-14-11(9-19)8-15(18)23-14/h2-4,7-8H,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMVGEOVURDZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC4=C(C3)C=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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